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Compound of Interest

Compound Name: 5-Cyanoisoquinoline

Cat. No.: B1348393 Get Quote

An In-depth Technical Guide to 5-Cyanoisoquinoline
For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Cyanoisoquinoline, also known by its IUPAC name isoquinoline-5-carbonitrile, is a

heterocyclic aromatic organic compound. It belongs to the benzopyridine family, which consists

of a benzene ring fused to a pyridine ring. The isoquinoline core is a prominent structural motif

found in a vast array of natural alkaloids and synthetic compounds with significant biological

activities. The presence of the cyano group at the 5-position significantly influences the

electronic properties and reactivity of the isoquinoline ring system, making it a valuable building

block in medicinal chemistry and materials science. Isoquinoline and its derivatives are utilized

in the synthesis of dyes, insecticides, antifungals, and various pharmaceuticals.[1][2]

Chemical Structure and Properties
The chemical structure of 5-cyanoisoquinoline is characterized by the isoquinoline nucleus

with a nitrile (-C≡N) group attached to the C5 position.

Structure:

IUPAC Name: Isoquinoline-5-carbonitrile

CAS Number: 27655-41-0
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Molecular Formula: C₁₀H₆N₂

SMILES: N#Cc1cccc2cnccc12

Physical and Chemical Properties

Quantitative data for 5-cyanoisoquinoline is not extensively reported in publicly available

literature. The data for the parent compound, isoquinoline, is provided for reference.

Property Value Reference

Molecular Weight 154.17 g/mol [3]

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

pKa (Isoquinoline) 5.14 [1]

Spectroscopic Properties
Detailed experimental spectra for 5-cyanoisoquinoline are not readily available. Therefore,

this section outlines the expected spectroscopic characteristics based on its structure and data

from analogous compounds.

Infrared (IR) Spectroscopy
The IR spectrum of 5-cyanoisoquinoline is expected to exhibit several characteristic

absorption bands:

C≡N Stretch: A sharp, medium-intensity band is anticipated in the region of 2220-2240 cm⁻¹.

This is a highly characteristic absorption for a nitrile group.

C-H Aromatic Stretch: Bands are expected in the region of 3000-3100 cm⁻¹.

C=C and C=N Aromatic Ring Stretching: Multiple bands of varying intensity are expected in

the 1400-1600 cm⁻¹ region, which are characteristic of the isoquinoline ring system.
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C-H Aromatic Bending: Bands corresponding to out-of-plane bending are expected in the

700-900 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region

(typically δ 7.0-9.5 ppm). The electron-withdrawing nature of the cyano group will deshield the

protons in its vicinity, causing their signals to appear at a higher chemical shift (downfield). The

protons on the pyridine ring are generally more deshielded than those on the benzene ring.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in

the molecule. The carbon of the cyano group is expected to have a chemical shift in the range

of δ 115-125 ppm. The quaternary carbon to which the cyano group is attached will also be

significantly affected. Aromatic carbons typically appear in the δ 120-150 ppm range.

Mass Spectrometry (MS)
In a mass spectrum of 5-cyanoisoquinoline, the molecular ion peak (M⁺) would be observed

at an m/z of approximately 154.17. Common fragmentation patterns for isoquinoline derivatives

involve the loss of HCN (m/z 27) or other small neutral molecules, leading to characteristic

fragment ions.

Experimental Protocols: Synthesis of 5-
Cyanoisoquinoline
A common and effective method for the synthesis of aryl nitriles from aryl amines is the

Sandmeyer reaction.[4] This two-step process involves the diazotization of an aromatic amine

followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by

a copper(I) salt.

Proposed Synthesis of 5-Cyanoisoquinoline from 5-Aminoisoquinoline:

This protocol is adapted from general Sandmeyer reaction procedures.[5]

Part A: Diazotization of 5-Aminoisoquinoline
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Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a

thermometer, and a dropping funnel, suspend 5-aminoisoquinoline in a solution of

hydrochloric acid and water.

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

Nitrite Addition: Prepare a solution of sodium nitrite in water and cool it in an ice bath. Add

this solution dropwise to the cooled 5-aminoisoquinoline suspension while maintaining the

temperature below 5 °C.

Stirring: After the addition is complete, stir the reaction mixture for an additional 30 minutes

at 0-5 °C to ensure the complete formation of the diazonium salt.

Part B: Cyanation (Sandmeyer Reaction)

Catalyst Preparation: In a separate beaker, dissolve copper(I) cyanide in a solution of

sodium cyanide in water.

Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred

copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.

Maintain the temperature of the reaction mixture as per the established protocol for this

specific substrate.

Completion: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for a designated period to ensure the complete displacement of the

diazonium group.

Work-up and Purification:

Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution).

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

Wash the combined organic layers with water and brine.

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by a suitable method, such as column chromatography on silica

gel or recrystallization, to obtain pure 5-cyanoisoquinoline.

Logical Workflow Diagram

Part A: Diazotization

Part B: Cyanation (Sandmeyer)

5-Aminoisoquinoline in HCl(aq) Cool to 0-5 °C
Ice-salt bath

Add NaNO₂(aq) dropwise
Maintain T < 5 °C

Stir for 30 min 5-Isoquinolinediazonium Chloride

Add Diazonium Salt

Transfer cold

CuCN/NaCN Solution Warm to RT, Stir
N₂ evolution

Work-up & Purification 5-Cyanoisoquinoline

Click to download full resolution via product page

Caption: Synthetic workflow for 5-cyanoisoquinoline via Sandmeyer reaction.

Biological and Pharmaceutical Relevance
The isoquinoline scaffold is a cornerstone in the development of therapeutic agents. Many

natural and synthetic isoquinoline derivatives exhibit a wide range of biological activities,

including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[6] The

introduction of a cyano group can modulate the pharmacokinetic and pharmacodynamic

properties of a molecule. It can act as a hydrogen bond acceptor and can influence the

metabolic stability and binding affinity of the compound to its biological target. While specific

biological pathways involving 5-cyanoisoquinoline are not well-documented, its structural

similarity to other bioactive isoquinolines suggests its potential as a lead compound or an

intermediate in the synthesis of novel therapeutic agents. Further research into its biological

effects could unveil its potential in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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